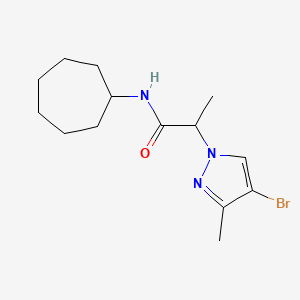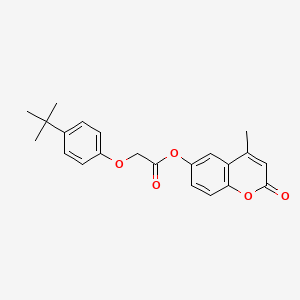
(4-Methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate
概要
説明
(4-Methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methyl group at the 4-position and an ester linkage to a 4-tert-butylphenoxyacetate moiety
作用機序
Target of Action
The primary targets of “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate” are currently unknown. This compound is structurally related to coumarin derivatives , which have been found to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor signaling, and interference with cellular processes . The exact mode of action of this compound would depend on its specific targets.
Biochemical Pathways
Without specific information on the targets of “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate”, it’s challenging to outline the biochemical pathways it may affect. Coumarin derivatives have been found to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation
Pharmacokinetics
Coumarin derivatives are generally well-absorbed and can be metabolized by the liver . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular level, including modulation of enzyme activity, alteration of signal transduction pathways, and induction of cell death . The specific effects of this compound would depend on its mode of action and the cellular context.
Action Environment
The action, efficacy, and stability of “4-methyl-2-oxo-2H-chromen-6-yl (4-tert-butylphenoxy)acetate” could be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate typically involves a multi-step process. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.
-
Pechmann Condensation
Reactants: Phenol, β-keto ester
Catalyst: Acid (e.g., sulfuric acid, hydrochloric acid)
Conditions: Reflux, typically in an organic solvent such as ethanol or toluene
-
Esterification
- The chromen-2-one core is then esterified with 4-tert-butylphenoxyacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reactants: Chromen-2-one core, 4-tert-butylphenoxyacetic acid
Catalyst: DMAP
Coupling Reagent: DCC
Conditions: Room temperature, typically in an organic solvent such as dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(4-Methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-2-ol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
類似化合物との比較
(4-Methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate can be compared with other chromen-2-one derivatives and phenoxyacetic acid esters. Similar compounds include:
4-Methyl-2-oxochromen-6-yl acetate: Lacks the tert-butylphenoxy group, resulting in different chemical and biological properties.
2-(4-tert-butylphenoxy)acetic acid: Lacks the chromen-2-one core, leading to different reactivity and applications.
4-Methyl-2-oxochromen-6-yl benzoate:
特性
IUPAC Name |
(4-methyl-2-oxochromen-6-yl) 2-(4-tert-butylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14-11-20(23)27-19-10-9-17(12-18(14)19)26-21(24)13-25-16-7-5-15(6-8-16)22(2,3)4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARRLDLAMYOCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OC(=O)COC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



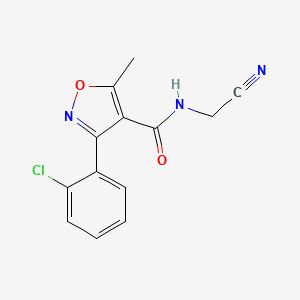

![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4766457.png)
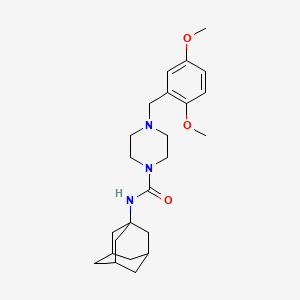
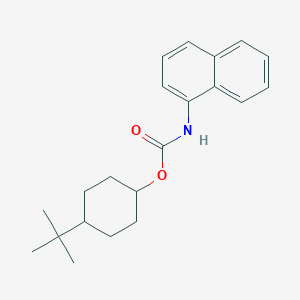
![5-ethyl-N-[2-(morpholin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B4766471.png)
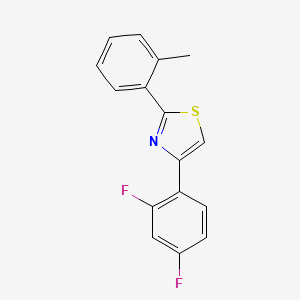
![1-[(4-CHLOROPHENOXY)METHYL]-N~5~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4766480.png)
![4-{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PHENYL BUTYL ETHER](/img/structure/B4766489.png)
![1-(2,5-Dimethoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B4766505.png)
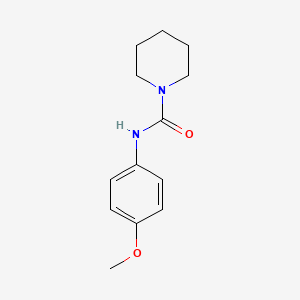
![N-[3-fluoro-4-(1-piperidinyl)phenyl]pentanamide](/img/structure/B4766519.png)
